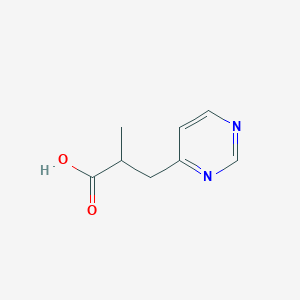

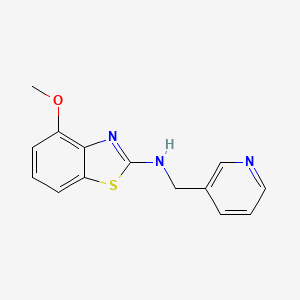

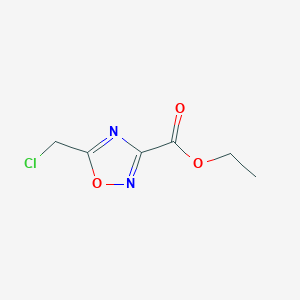

![molecular formula C10H11ClN2O3S B1416722 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride CAS No. 1170785-85-9](/img/structure/B1416722.png)

5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride

Overview

Description

“5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1170785-85-9 . It has a molecular weight of 274.73 . The compound is stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest for many research groups . Various strategies have been investigated and developed to reduce and/or delay bacterial resistance . One of these strategies regards the design and development of antimicrobial hybrids and conjugates .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3S.ClH/c1-12-5-4-11-10 (12)16-6-7-2-3-8 (15-7)9 (13)14;/h2-5H,6H2,1H3, (H,13,14);1H .Physical And Chemical Properties Analysis

This compound is sparingly soluble in water and very soluble in methanol . It is stored at room temperature and comes in the form of a powder .Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. They act by interfering with the synthesis of the bacterial cell wall or by inhibiting enzymes critical for DNA replication. This makes them potential candidates for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antifungal Activity

Similar to their antibacterial action, imidazole compounds can also be effective antifungal agents. They can target the fungal cell membrane, leading to increased permeability and eventual cell death. This application is particularly relevant in agricultural research, where fungal pathogens can have a devastating impact on crop yields .

Anticancer Potential

The structural motif of imidazole is present in many compounds that exhibit anticancer activity. Research has indicated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways. The compound could be a valuable addition to the chemotherapeutic arsenal .

Antiviral Properties

Imidazole derivatives have shown promise as antiviral agents. They can inhibit viral replication by targeting viral enzymes or by preventing the virus from entering host cells. This application is crucial in the ongoing fight against emerging and re-emerging viral diseases .

Anti-inflammatory and Analgesic Effects

The compound’s ability to modulate inflammatory responses and provide pain relief makes it a potential ingredient in the development of new anti-inflammatory and analgesic medications. This is particularly important for chronic inflammatory diseases such as arthritis .

Antioxidant Activity

Imidazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial not only in pharmaceuticals but also in the food industry, where antioxidants can help preserve the quality and extend the shelf life of products .

Gastrointestinal Therapeutics

The presence of an imidazole ring is common in drugs used to treat gastrointestinal disorders, such as peptic ulcers. These compounds can inhibit proton pumps, reducing stomach acid production and promoting healing of the gastric lining .

Neuroprotective Effects

Research has suggested that imidazole derivatives may have neuroprotective properties, offering potential therapeutic applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may achieve this by inhibiting enzymes that contribute to neurodegeneration or by modulating neurotransmitter levels .

Safety and Hazards

properties

IUPAC Name |

5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S.ClH/c1-12-5-4-11-10(12)16-6-7-2-3-8(15-7)9(13)14;/h2-5H,6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUBEAFXHDQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC=C(O2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

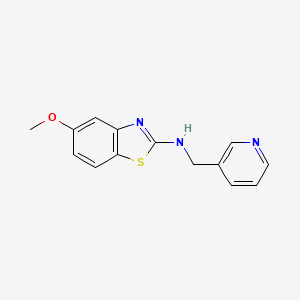

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

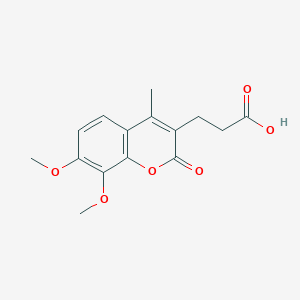

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

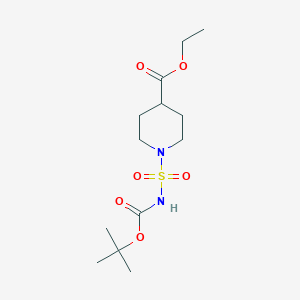

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)

![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)